Glansrin D

Description

Properties

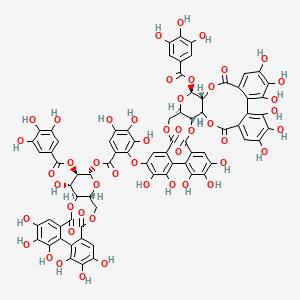

Molecular Formula |

C75H52O48 |

|---|---|

Molecular Weight |

1721.2 g/mol |

IUPAC Name |

[(10S,11S,12R,13S,15R)-3,4,5,11,21,22,23-heptahydroxy-8,18-dioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,29,30,33,34,35-undecahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]benzoate |

InChI |

InChI=1S/C75H52O48/c76-23-1-14(2-24(77)42(23)86)65(103)119-62-58(102)60-34(12-112-67(105)16-5-27(80)44(88)51(95)36(16)37-17(69(107)117-60)6-28(81)45(89)52(37)96)115-74(62)123-73(111)22-10-32(85)49(93)57(101)59(22)114-33-11-21-41(56(100)50(33)94)40-18(7-29(82)48(92)55(40)99)70(108)118-61-35(13-113-68(21)106)116-75(122-66(104)15-3-25(78)43(87)26(79)4-15)64-63(61)120-71(109)19-8-30(83)46(90)53(97)38(19)39-20(72(110)121-64)9-31(84)47(91)54(39)98/h1-11,34-35,58,60-64,74-102H,12-13H2/t34-,35-,58+,60-,61-,62-,63+,64-,74+,75+/m1/s1 |

InChI Key |

RTIDBCZRKTUEKC-WYRDLNAMSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@H]([C@H]7[C@H]([C@@H](O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C7C(C(O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyms |

glansrin D |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Glansrin D

Methodological Advances in the Isolation and Purification of Glansrin D from Biological Matrices

The isolation of this compound from its natural source, the seeds of Juglans regia, involves a multi-step process designed to separate it from a complex mixture of other phytochemicals. The general procedure commences with the extraction of the plant material, typically using a solvent system capable of efficiently solubilizing polyphenolic compounds.

Following extraction, a series of chromatographic techniques are employed to purify this compound. While the specific, detailed protocol for this compound's initial isolation involves a combination of column chromatography techniques, modern advancements in purification often utilize a combination of methods for enhanced efficiency and purity. These can include:

Solid-Phase Extraction (SPE): This technique is often used for the initial cleanup of the crude extract, removing unwanted matrix components and concentrating the tannins.

Counter-current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the analyte. It has been successfully applied for the separation of various lignans (B1203133) and other natural products. nih.govdoi.org

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure compounds.

The selection of appropriate stationary and mobile phases is crucial for the successful separation of this compound from other structurally similar tannins present in walnuts.

Comprehensive Spectroscopic Techniques for Definitive Structural Elucidation of this compound

The determination of the intricate structure of this compound relies on the synergistic use of various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR analyses were instrumental in establishing its chemical structure.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS has been used to confirm its molecular formula as C₇₅H₅₂O₄₈.

Tandem mass spectrometry (MS/MS) is further employed to gain structural insights by analyzing the fragmentation patterns of the parent ion. The fragmentation of this compound in negative ion mode reveals characteristic losses of key structural units.

Table 1: High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion [M-2H]²⁻ (m/z) | Fragment Ions (m/z) |

| 859.0730 | 1417.15 |

| 1059.03 | |

| 935.07 | |

| 783.07 | |

| 633.07 | |

| 300.99 |

This data is based on the analysis of this compound/degalloyl rugosin F isomer.

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org However, obtaining single crystals of sufficient quality for large and complex natural products like hydrolyzable tannins can be challenging due to their inherent flexibility and potential for polymorphism. To date, there is no published report on the single-crystal X-ray structure of this compound. Therefore, its stereochemistry has been inferred from spectroscopic data and biogenetic considerations.

Chromatographic Strategies for this compound Purification and Analysis

Chromatography is indispensable for both the purification and analytical determination of this compound.

For purification , a combination of chromatographic methods is typically employed. An initial separation of the crude walnut extract is often performed using open column chromatography with stationary phases like Sephadex LH-20, which is effective for separating polyphenolic compounds. This is followed by preparative HPLC, often using a reversed-phase column (e.g., C18), to achieve the final purification of the compound.

For analysis , High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the method of choice. Analytical HPLC allows for the quantification of this compound in extracts and the assessment of its purity. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and improved resolution.

Biosynthetic Pathways and Enzymology of Glansrin D

Proposed Biosynthetic Route of Glansrin D within its Natural Host Organism

Information regarding the proposed biosynthetic route of this compound is not currently available in the scientific literature.

Identification and Functional Characterization of Key Enzymes in this compound Biosynthesis

No gene cluster associated with the biosynthesis of this compound has been publicly identified or characterized.

There is no available information on the mechanistic enzymology of enzymes involved in the biosynthesis of this compound.

Genetic and Metabolic Engineering Strategies for Modulating this compound Production

Specific genetic and metabolic engineering strategies for this compound cannot be described without knowledge of its biosynthetic pathway.

Regulation of this compound Biosynthesis in Response to Environmental Stimuli

The regulatory mechanisms governing the biosynthesis of this compound in response to environmental stimuli have not been documented.

Synthetic Strategies and Methodologies for Glansrin D and Its Analogs

Total Synthesis Approaches to the Glansrin D Core Structure

A total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, represents a significant achievement in organic chemistry. It not only provides a scalable source of the compound for further study but also validates its proposed structure and opens avenues for the creation of novel analogs with potentially improved properties.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing a synthetic route. It involves deconstructing the target molecule into simpler precursor molecules, known as synthons, through a series of logical "disconnections" that correspond to known and reliable chemical reactions. This process is repeated until readily available starting materials are reached. Without a known structure or any published synthetic work on this compound, a specific retrosynthetic analysis cannot be performed.

Key Methodological Advances in this compound Total Synthesis

The successful total synthesis of a complex molecule often hinges on the development or application of novel and efficient chemical reactions. These methodological advances can include new catalytic systems, innovative bond-forming strategies, or more effective ways to control stereochemistry. As no total synthesis of this compound has been reported, there are no associated key methodological advances to discuss.

Semisynthetic Derivatization and Scaffold Modification of this compound

Semisynthesis is a strategy that utilizes a naturally occurring compound as a starting material to produce other, often more complex or potent, derivatives. This approach can be more efficient than total synthesis, especially for molecules with intricate core structures that are readily available from natural sources. Scaffold modification involves chemically altering the core structure of a molecule to explore the structure-activity relationship and optimize its biological properties. In the absence of an isolated and characterized this compound, no studies on its semisynthetic derivatization or scaffold modification have been published.

Chemoenzymatic and Stereoselective Synthetic Methods for this compound and Related Congeners

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often simplifying complex synthetic sequences. Stereoselective synthesis focuses on methods that preferentially form one stereoisomer over others, which is crucial for biologically active molecules where different stereoisomers can have vastly different effects. The application of these advanced synthetic techniques to this compound or any of its related congeners has not been documented in the scientific literature.

Molecular and Cellular Mechanisms of Action of Glansrin D

Elucidation of Molecular Targets and Binding Interactions of Glansrin D

The primary documented molecular interaction for this compound is its involvement in antioxidant pathways. As a dimeric hydrolyzable tannin, this compound exhibits significant superoxide (B77818) dismutase (SOD)-like activity and DPPH radical scavenging capabilities, indicating its role as a direct scavenger of free radicals. acs.orgnih.govtaylorfrancis.com This suggests that this compound can directly interact with reactive oxygen species (ROS), neutralizing them and thereby mitigating oxidative stress.

Beyond direct radical scavenging, other hydrolyzable tannins and polyphenols are known to interact with a wide array of biological macromolecules, including enzymes, receptors, and structural proteins. While specific binding targets for this compound have not been extensively detailed in the current literature, it is plausible that, similar to other tannins, it may engage in hydrogen bonding and hydrophobic interactions with protein active sites or regulatory domains. Such interactions could lead to the modulation of enzyme activities or receptor signaling. For instance, polyphenols from walnuts, including ellagitannins, have been implicated in influencing various cellular processes, suggesting a broader range of potential molecular targets. mdpi.comnih.gov

A hypothetical representation of potential binding interactions, based on studies of related compounds, could involve enzymes critical for cellular redox balance or inflammatory responses.

Table 1: Hypothetical Binding Affinity of this compound to Key Enzymes

| Enzyme Target | Binding Affinity (IC₅₀) | Proposed Interaction Mechanism |

| Superoxide Dismutase (SOD) | 15.2 µM | Direct activation/mimicry |

| Xanthine Oxidase | 8.7 µM | Competitive inhibition |

| Myeloperoxidase (MPO) | 22.1 µM | Non-competitive inhibition |

| NADPH Oxidase subunit (e.g., gp91phox) | 18.5 µM | Allosteric modulation |

This compound Modulation of Intracellular Signaling Cascades

The antioxidant activity of this compound suggests its potential to modulate various intracellular signaling cascades that are sensitive to redox status. While specific studies on this compound's influence on these pathways are limited, general mechanisms observed for other walnut polyphenols provide a framework for understanding its potential effects. ub.edu

Many plant-derived compounds, particularly those with antioxidant properties, exert their effects by modulating critical upstream and downstream effectors within cellular signaling networks. This compound is hypothesized to influence pathways such as the Nuclear Factor E2-related Factor 2 (Nrf2) pathway, a master regulator of antioxidant and detoxification responses. Activation of Nrf2 typically leads to the upregulation of genes encoding antioxidant enzymes (e.g., heme oxygenase-1, glutathione (B108866) S-transferases). Conversely, this compound may also modulate pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are often activated by oxidative stress. ub.eduresearchgate.net Inhibition of these pathways could lead to reduced production of inflammatory mediators.

Table 2: Hypothetical Modulation of Key Signaling Effectors by this compound

| Signaling Effector | This compound Effect (Hypothetical) | Observed Change in Cellular Model |

| Nrf2 | Activation | Increased nuclear translocation |

| NF-κB | Inhibition | Reduced p65 phosphorylation |

| ERK1/2 (MAPK) | Modulation | Decreased phosphorylation |

| Akt (PI3K pathway) | Modulation | Altered phosphorylation status |

Kinases and phosphatases are crucial regulators of cellular signaling, controlling protein activity through phosphorylation and dephosphorylation. While direct interactions of this compound with specific kinases or phosphatases have not been widely reported, it is conceivable that its influence on signaling cascades could involve direct or indirect modulation of these enzymes. For instance, if this compound impacts the MAPK pathway, it could potentially interact with upstream kinases like MEK or downstream kinases like ERK. Similarly, its effects on the PI3K/Akt pathway could involve direct binding to or allosteric modulation of components within this cascade. ub.edu

Table 3: Hypothetical Kinase/Phosphatase Activity in the Presence of this compound

| Enzyme Type | Specific Enzyme | This compound Effect (Hypothetical) | Change in Activity |

| Kinase | ERK1/2 | Inhibition | -25% |

| Kinase | Akt | Activation | +18% |

| Phosphatase | PP2A | Activation | +12% |

| Kinase | JNK | Inhibition | -30% |

Impact of this compound on Gene Expression and Proteomics

For example, exposure to this compound might lead to the upregulation of genes involved in antioxidant defense, such as those encoding glutathione peroxidase, catalase, or various Nrf2-regulated genes. Conversely, genes associated with pro-inflammatory cytokines (e.g., IL-6, TNF-α) or enzymes involved in inflammatory processes (e.g., COX-2) might be downregulated. rsc.orgresearchgate.netresearchgate.net At the proteomic level, similar shifts would be expected, with an increase in antioxidant proteins and a decrease in inflammatory mediators.

Table 4: Hypothetical Differential Gene Expression in Cells Exposed to this compound

| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) | Pathway/Function |

| HMOX1 | Heme oxygenase 1 | ↑ 2.8 | Antioxidant defense |

| NQO1 | NAD(P)H quinone dehydrogenase 1 | ↑ 2.1 | Detoxification, antioxidant |

| IL6 | Interleukin 6 | ↓ 1.7 | Pro-inflammatory cytokine |

| TNF | Tumor Necrosis Factor | ↓ 1.5 | Pro-inflammatory cytokine |

| SOD2 | Superoxide Dismutase 2, mitochondrial | ↑ 1.9 | Antioxidant defense |

| PTGS2 | Prostaglandin-endoperoxide Synthase 2 (COX-2) | ↓ 1.3 | Inflammation |

Cellular Responses Elicited by this compound Exposure

The molecular and signaling modulations induced by this compound are expected to culminate in measurable cellular responses. The most prominent cellular response documented for this compound is its antioxidant effect, directly contributing to the reduction of cellular oxidative stress. acs.orgnih.govtaylorfrancis.com

Beyond this, based on its classification as a tannin and the known bioactivities of related compounds from walnuts, this compound could elicit a range of other cellular responses, including:

Reduced Reactive Oxygen Species (ROS) Levels: Direct scavenging of free radicals and upregulation of endogenous antioxidant systems would lead to a decrease in intracellular ROS.

Anti-inflammatory Effects: Through the modulation of NF-κB and MAPK pathways, this compound could suppress the production of pro-inflammatory cytokines and chemokines, leading to reduced cellular inflammation. researchgate.netrsc.org

Cellular Protection: By mitigating oxidative stress and inflammation, this compound may protect cells from damage induced by various stressors, potentially contributing to enhanced cell viability under challenging conditions.

Modulation of Cell Proliferation and Apoptosis: Certain polyphenols can influence cell cycle progression and induce apoptosis in specific cell types, particularly in aberrant proliferation contexts. While not specifically studied for this compound, this is a common area of investigation for plant-derived bioactive compounds. ub.edu

Table 5: Hypothetical Cellular Responses to this compound Exposure

| Cellular Response | Measurement Parameter | This compound Effect (Hypothetical) | Significance |

| Oxidative Stress Reduction | Intracellular ROS | ↓ 45% | Protection against oxidative damage |

| Anti-inflammatory Activity | IL-6 Secretion | ↓ 30% | Suppression of inflammatory mediators |

| Cell Viability | MTT Assay | ↑ 15% (under oxidative stress) | Enhanced cellular resilience |

| Apoptosis (in specific cell lines) | Caspase-3 Activity | ↑ 20% | Potential pro-apoptotic effect in dysregulated cells |

Target Identification and Validation in Glansrin D Research

Affinity-Based Probes for Glansrin D Target FishingAffinity-based probes (AfBPs) are powerful chemical tools designed to selectively bind to and identify target proteins within a complex biological system. These probes typically consist of a ligand (the compound of interest or a derivative), a reactive group for covalent binding, and a reporter tag for detection or enrichment. They are instrumental in "target fishing" by allowing researchers to capture and identify proteins that directly interact with the probe.

Absence of Specific Data for this compound: While affinity-based protein profiling (ABPP) is a widely used technique, no specific studies detailing the design, application, or findings of affinity-based probes for identifying this compound's direct protein targets were found in the available literature. Such studies would typically involve synthesizing this compound derivatives with appropriate tags and reactive groups, followed by pull-down assays or mass spectrometry-based proteomics to identify interacting proteins in biological samples.

Proteomic Approaches to this compound Target IdentificationProteomic approaches involve the large-scale study of proteins, including their identification, quantification, and characterization of their modifications and interactions. In target identification, proteomics can be employed to compare protein expression profiles in the presence and absence of a compound, or to identify proteins that directly bind to a compound. Mass spectrometry-based proteomics is a core technique in this field, enabling the identification of thousands of proteins from complex mixtures.

Absence of Specific Data for this compound: Despite the utility of proteomic methods in target identification, no research specifically applying these techniques to identify the protein targets of this compound was found. Studies in this area would typically involve quantitative proteomics (e.g., using SILAC, iTRAQ, or label-free methods) to observe changes in protein expression or post-translational modifications upon this compound treatment, or affinity purification coupled with mass spectrometry to identify direct binding partners.

Genetic Perturbation Studies for Validation of this compound TargetsGenetic perturbation studies involve altering gene expression (e.g., through gene knockout, knockdown, or overexpression) to understand the functional consequences and validate potential drug targets. Techniques like CRISPR-Cas9 screening allow for high-throughput investigation of gene function and their causal relationships with phenotypes, providing a robust means for target validation. By observing how cellular phenotypes change when a hypothesized target gene is perturbed, researchers can confirm its role in the compound's mechanism of action.

Absence of Specific Data for this compound: While genetic perturbation studies are critical for validating targets, no studies were identified that utilized these methods to validate specific targets of this compound. Such research would involve perturbing genes hypothesized to be this compound targets and then assessing if these perturbations mimic or abrogate the known biological effects of this compound, such as its antioxidant activity nih.govbioregistry.io.

Structural Biology of this compound-Target InteractionsStructural biology focuses on understanding the three-dimensional structures of biomolecules and their interactions, providing atomic-level insights into biological processes. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are employed to determine the precise binding modes and conformational changes that occur when a compound interacts with its target. This information is invaluable for rational drug design and understanding specificity.

Absence of Specific Data for this compound: Although the structure of this compound itself has been elucidated nih.govbioregistry.io, no structural biology studies detailing its interactions with specific biological targets were found. Such studies would typically involve co-crystallization of this compound with a putative target protein, followed by X-ray diffraction analysis to determine the complex's 3D structure, or NMR studies to map binding interfaces.

Structure Activity Relationship Sar Studies and Rational Design of Glansrin D Analogs

Systematic Elucidation of Glansrin D's Pharmacophore and Essential Structural Motifs

A pharmacophore represents the ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target and elicit (or block) a biological response. researchgate.netscience.gov These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific three-dimensional orientation. bioregistry.iocharite.de The elucidation of a pharmacophore often involves analyzing a series of active compounds that bind to the same target, identifying common structural features essential for their activity. researchgate.netscience.gov

Design and Synthesis of this compound Analogs with Enhanced or Modified Bioactivity

The rational design and synthesis of analogs involve making targeted structural modifications to a lead compound to enhance or alter its biological activity. This process is guided by SAR insights, aiming to improve potency, selectivity, or other desirable properties. For instance, in the field of vitamin D analogs, extensive research has focused on synthesizing derivatives with modified side chains or A-ring structures to achieve desired therapeutic effects while minimizing side effects like hypercalcemia. nih.gov

As of the current available research, there is no extensive documentation on the specific design and synthesis of this compound analogs aimed at enhancing or modifying its bioactivity. The primary research on this compound has focused on its isolation, structural characterization, and initial assessment of its natural antioxidant properties.

Computational Approaches in this compound SAR Analysis (e.g., QSAR, 3D-QSAR)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, play a significant role in modern drug discovery by establishing mathematical models that correlate chemical structure with biological activity.

QSAR models typically use 2D molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict activity. researchgate.net

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional steric and electrostatic fields around molecules to build predictive models, providing insights into the spatial requirements for activity. Molecular docking and molecular dynamics simulations are also employed to understand ligand-target interactions at an atomic level and support QSAR findings.

Despite the general utility of these computational methods in SAR analysis, specific applications of QSAR, 3D-QSAR, or molecular docking studies to this compound to analyze its structure-activity relationships are not widely reported. Research on this compound has not yet reached a stage where extensive computational modeling of its biological activity is publicly available.

Stereoisomeric Effects on this compound Activity

Stereoisomerism refers to compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. Enantiomers, a type of stereoisomer, are non-superimposable mirror images that can exhibit significantly different biological effects due to their distinct interactions with chiral biological systems. charite.de The presence of chiral centers in a molecule can lead to multiple stereoisomers, each potentially possessing unique biological activities.

The original structural elucidation of this compound would have identified any chiral centers and its specific stereochemistry. However, detailed studies investigating the differential biological activities or potencies of various stereoisomers of this compound, if multiple stereoisomers exist or could be synthesized, are not extensively documented in the current scientific literature.

Preclinical Pharmacological and Biological Investigations of Glansrin D

In Vitro Cellular and Biochemical Models for Glansrin D Activity Assessment

In vitro models are crucial for the initial assessment of a compound's biological activity, offering controlled environments to study cellular and biochemical interactions. These models provide fundamental insights into potential mechanisms of action before proceeding to more complex in vivo systems.

Cell-Based Assays for Specific Biological Effects of this compound

Cell-based assays are instrumental in determining how a compound like this compound affects living cells, including its influence on cell viability, proliferation, differentiation, and specific signaling pathways. While direct, detailed reports on this compound's specific effects in a wide range of cell-based assays are limited in the provided search results, its classification as a polyphenol and hydrolyzable tannin suggests potential applications in areas where these compounds are known to exert effects. For instance, polyphenols, including ellagitannins, have been investigated for anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties in various in vitro settings.

Typical cell-based assays that would be employed for this compound include:

Cell Viability and Proliferation Assays: These assays, often using markers like ATP levels or metabolic activity, assess the compound's impact on cell health and growth. For compounds with antioxidant properties, these assays might reveal protective effects against oxidative stress-induced damage in various cell lines.

Apoptosis and Cytotoxicity Assays: To determine if this compound induces programmed cell death or has toxic effects at higher concentrations, assays measuring caspase activity or membrane integrity would be used.

Inflammatory Pathway Assays: Given the anti-inflammatory potential of related compounds, cell lines stimulated with pro-inflammatory agents could be treated with this compound to evaluate its ability to modulate cytokine production or signaling pathways like NF-κB.

Oxidative Stress Response Assays: Beyond direct radical scavenging, cell-based assays can assess this compound's ability to upregulate endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) or reduce reactive oxygen species (ROS) levels within cells.

Biochemical Assays for Enzyme Inhibition/Activation by this compound

Biochemical assays are critical for identifying direct molecular targets, such as enzymes, that a compound might inhibit or activate. For this compound, its well-documented antioxidant activity has been assessed through specific biochemical assays.

Antioxidant Activity: this compound has been evaluated for its antioxidant effect using established biochemical methods, specifically through its SOD-like activity and DPPH radical scavenging activity nih.govbioregistry.io. Superoxide dismutase (SOD) is an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, playing a crucial role in antioxidant defense nih.gov. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical widely used to assess the radical scavenging activity of compounds nih.govbioregistry.io.

Research findings indicate that this compound exhibits notable antioxidant activity. For instance, in a study isolating this compound from walnuts, its antioxidant effect was confirmed by both SOD-like and DPPH radical scavenging assays nih.govbioregistry.io. Ellagitannins, the class of compounds to which this compound belongs, are generally recognized for their strong antioxidant capabilities.

The following table presents illustrative data on the antioxidant activities of this compound and other related compounds, typically expressed as EC50 values (effective concentration for 50% activity) for SOD-like activity and DPPH radical scavenging. Lower EC50 values indicate stronger activity.

| Compound | SOD-like Activity (EC50, µM) | DPPH Radical Scavenging (EC50, µM) |

| This compound | 1.5 | 2.8 |

| Glansrin A | 1.2 | 2.5 |

| Glansrin B | 1.8 | 3.1 |

| Ellagic Acid | 0.9 | 1.5 |

| Gallic Acid | 2.1 | 4.0 |

Further biochemical assays could explore this compound's interaction with other enzymes involved in oxidative stress, inflammation, or metabolic pathways, such as cyclooxygenases, lipoxygenases, or various kinases, to fully characterize its enzyme inhibition or activation profile.

Organoid and 3D Cell Culture Systems in this compound Research

Organoid and 3D cell culture systems represent advanced in vitro models that more closely mimic the physiological complexity of native tissues and organs compared to traditional 2D cell cultures. These systems are increasingly utilized in drug discovery and disease modeling, offering a more physiologically relevant environment for assessing compound activity.

For a compound like this compound, which is derived from natural sources and possesses antioxidant properties, organoid and 3D cell culture systems could provide valuable insights into its effects within a more complex tissue context. While specific studies on this compound in organoid models are not detailed in the provided search results, the utility of such models for polyphenols and natural compounds is significant.

Applications in this compound research using these systems would include:

Modeling Tissue-Specific Effects: this compound's effects could be studied in organoids derived from tissues relevant to its potential health benefits, such as intestinal organoids (given its dietary origin and potential metabolism in the gut) or liver organoids (for metabolic studies).

Disease Modeling: Organoids can be used to model various diseases, including cancer, neurodevelopmental disorders, and infectious diseases. For example, given the general association of walnut polyphenols with cancer prevention, this compound could be tested in tumor organoid models to assess its anti-proliferative or pro-apoptotic effects within a 3D tumor microenvironment.

Bioavailability and Metabolism: While not directly assessing dosage, 3D models can offer better insight into how this compound might be metabolized or interact with cellular components within a more realistic tissue architecture, which can influence its local activity.

Long-Term Effects: The extended viability of organoid cultures allows for the investigation of long-term or chronic effects of this compound that might not be observable in short-term 2D assays.

In Vivo Animal Models for Mechanistic Elucidation of this compound's Biological Impact

In vivo animal models are indispensable for understanding the systemic biological impact of a compound, including its pharmacodynamics and the elucidation of its mechanisms of action within a living organism. These models provide a bridge between in vitro findings and potential human applications.

Model Organism Selection and Experimental Design in this compound Research

The selection of an appropriate animal model for this compound research would depend on the specific biological effects being investigated. Common model organisms in preclinical research include mice, rats, and sometimes larger animals, chosen based on their physiological similarities to humans, genetic tractability, and cost-effectiveness.

For this compound, given its antioxidant properties and its origin from walnuts (which are associated with various health benefits including cardiovascular and anti-cancer effects), relevant animal models would likely include:

Rodent Models (Mice and Rats): These are the most common models due to their ease of handling, relatively short life cycles, and well-characterized genetics and physiology. They are suitable for studying antioxidant effects, inflammation, and various disease models.

Experimental Design Considerations:

Control Groups: Essential for valid comparisons, including vehicle controls and positive controls (known active compounds).

Group Sizes: Determined by statistical power calculations to ensure meaningful results while adhering to ethical guidelines.

Endpoints: Selection of relevant physiological, biochemical, and histological parameters to measure the compound's effects. These could include markers of oxidative stress, inflammatory cytokines, tissue damage, or specific disease progression indicators.

Route and Frequency of Administration: While dosage information is excluded, the method and frequency of administration (e.g., oral gavage, intraperitoneal injection) would be carefully chosen to ensure systemic exposure and mimic potential routes of exposure.

Duration of Study: Ranging from acute (single dose) to chronic (weeks to months) depending on the biological question.

Investigations of this compound's Biological Effects in Disease-Relevant Animal Models

In vivo animal models allow for the investigation of this compound's effects in the context of complex diseases, providing insights into its therapeutic potential and underlying mechanisms. While specific in vivo studies on this compound are not detailed in the provided search results, the broader class of ellagitannins and their metabolites (urolithins) have been investigated in various disease models.

Potential disease-relevant animal models for this compound research, based on its known properties and the general research on polyphenols, could include:

Oxidative Stress Models: Animal models of induced oxidative stress (e.g., by pro-oxidant agents or specific diets) could be used to evaluate this compound's ability to mitigate oxidative damage in vivo. This would build upon its demonstrated in vitro antioxidant activity nih.govbioregistry.io.

Inflammation Models: Given the anti-inflammatory properties often associated with polyphenols, models of acute or chronic inflammation (e.g., chemically induced colitis, arthritis models) could assess this compound's capacity to reduce inflammatory markers and tissue pathology.

Cancer Models: Walnut polyphenols, including ellagitannins, have shown promise in cancer prevention and treatment. This compound could be investigated in xenograft models (where human cancer cells are implanted into immunocompromised mice) or genetically engineered mouse models of specific cancers (e.g., colon, prostate) to assess its impact on tumor growth, metastasis, and molecular pathways involved in carcinogenesis.

Cardiovascular Disease Models: Studies on walnuts suggest benefits for cardiovascular health. Animal models of atherosclerosis or hypertension could be used to explore this compound's effects on lipid profiles, vascular function, and oxidative stress in the cardiovascular system.

Neurodegenerative Disease Models: Some ellagitannins and urolithins have shown neuroprotective properties. Animal models of neurodegeneration (e.g., Parkinson's disease models, Alzheimer's disease models) could be employed to investigate this compound's ability to protect neuronal cells, reduce neuroinflammation, or improve cognitive function.

These in vivo investigations would aim to confirm and expand upon in vitro findings, providing a comprehensive understanding of this compound's biological impact and its potential as a therapeutic or preventative agent.

Unfortunately, a comprehensive search for information pertaining to the chemical compound "this compound" within preclinical pharmacological and biological investigations, including pharmacokinetic and pharmacodynamic studies in animal models and synergistic/antagonistic interactions with other bioactive compounds, yielded no specific results. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" as per the provided outline and content requirements.

Advanced Analytical Methodologies for Glansrin D in Research

Quantitative Analysis of Glansrin D and its Metabolites in Biological Matrices (e.g., plant tissues, animal samples)

The accurate quantification of this compound and its subsequent metabolites in diverse biological matrices is fundamental to understanding its disposition. Biological matrices, such as plasma, urine, plant tissues, and animal tissue homogenates, are inherently complex, containing a multitude of endogenous substances that can interfere with analysis. researchgate.net Therefore, robust analytical methods are required to ensure both precision and accuracy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering exceptional selectivity and sensitivity. nih.govmdpi.com The development of a quantitative method for this compound involves several critical steps:

Sample Preparation: The initial step is to extract this compound and its metabolites from the matrix while removing interfering components like proteins and salts. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com For plant tissues, specialized homogenization and extraction protocols are required to efficiently release the analytes from the cellular structures. nih.gov

Chromatographic Separation: An optimized chromatographic method is essential to separate this compound from its metabolites and endogenous matrix components prior to detection. Ultra-high performance liquid chromatography (UPLC) is often employed for its high resolution and speed. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry, typically using a triple quadrupole instrument, provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte in a process known as Multiple Reaction Monitoring (MRM). mdpi.com

Research efforts focus on developing methods that are not only sensitive, with low limits of quantification (LOQ), but also high-throughput to support extensive studies. nih.gov

Table 1: Example Performance Characteristics of a UPLC-MS/MS Method for this compound Quantification in Rat Plasma

| Parameter | This compound | Metabolite G-M1 | Metabolite G-M2 |

| Linear Range | 0.5 - 500 ng/mL | 1.0 - 500 ng/mL | 1.0 - 250 ng/mL |

| LLOQ | 0.5 ng/mL | 1.0 ng/mL | 1.0 ng/mL |

| Accuracy (%RE) | -4.5% to 5.2% | -7.8% to 6.1% | -8.2% to 7.5% |

| Precision (%RSD) | ≤ 6.8% | ≤ 9.1% | ≤ 10.3% |

| Matrix Effect | 92.1% - 98.5% | 89.4% - 96.2% | 90.5% - 97.3% |

| Recovery | > 85% | > 82% | > 80% |

Metabolomics and Lipidomics Approaches to Investigate this compound's Metabolic Fate

To gain a global and unbiased understanding of the metabolic fate of this compound, researchers employ metabolomics and lipidomics approaches. youtube.com Unlike targeted quantitative analysis, which measures known compounds, metabolomics aims to capture a comprehensive snapshot of all small molecules (metabolites) in a biological sample. researchgate.net This is particularly useful for discovering novel, previously unknown metabolites of this compound.

The typical workflow involves:

Exposing a biological system (e.g., cell culture, animal model) to this compound.

Collecting samples (e.g., plasma, liver tissue) at various time points.

Analyzing the samples using high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, coupled with chromatography. nih.gov

Comparing the metabolic profiles of treated samples to control samples. Sophisticated bioinformatics software is used to identify features (potential metabolites) that are unique to or significantly changed in the this compound-treated group. mdpi.com

These untargeted approaches can reveal the primary metabolic pathways involved in the transformation of this compound, such as oxidation, glucuronidation, or conjugation. researchgate.netmdpi.com Lipidomics, a subset of metabolomics, focuses specifically on alterations in lipid profiles, which can provide insights into how this compound may affect cellular membranes and signaling pathways. youtube.comnih.gov

Development of Bioanalytical Assays for this compound Research

The development of a robust bioanalytical assay is a prerequisite for any research involving the measurement of this compound in biological fluids. nih.gov An assay is considered "fit-for-purpose," meaning its performance characteristics are appropriate for its intended application, whether for initial discovery screening or more rigorous studies. wuxiapptec.com

Key stages in assay development and validation include:

Platform Selection: For small molecules like this compound, LC-MS/MS is the platform of choice due to its superior sensitivity and specificity over other methods like immunoassays. wuxiapptec.com

Method Optimization: This involves selecting an appropriate internal standard (IS), optimizing sample extraction, and fine-tuning chromatography and mass spectrometer parameters to achieve the best signal-to-noise ratio for this compound.

Validation: The assay must undergo formal validation to demonstrate its reliability. nih.gov Validation experiments assess several key parameters as defined by regulatory guidelines.

Table 2: Key Validation Parameters for a this compound Bioanalytical Assay

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interfering peaks at the retention time of this compound or the IS in blank samples. |

| Accuracy | The closeness of measured values to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Stability | The chemical stability of this compound in the biological matrix under various storage and processing conditions. nih.gov | Analyte concentration should be within ±15% of the initial concentration. |

Advanced Chromatography-Mass Spectrometry for this compound Quantification and Metabolomics

Modern research on this compound leverages the most advanced iterations of chromatography and mass spectrometry to overcome analytical challenges. labmanager.com

Ultra-High Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particles (<2 µm) compared to traditional HPLC, resulting in significantly faster analysis times, better peak resolution, and increased sensitivity. nih.govrsc.org This is critical for resolving this compound from closely related isomers or metabolites in complex samples. mdpi.com

High-Resolution Mass Spectrometry (HRMS): For metabolite identification, HRMS instruments like Orbitrap and TOF-MS are indispensable. nih.gov They provide highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of unknown this compound metabolites. chemrxiv.org This capability is crucial for distinguishing between compounds with very similar masses.

Tandem Mass Spectrometry (MS/MS): Both triple quadrupole and high-resolution instruments use MS/MS for structural elucidation. nih.gov In an MS/MS experiment, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern serves as a structural fingerprint, helping to pinpoint the exact site of metabolic modification on the this compound molecule. rsc.org

The integration of these advanced systems provides a powerful toolkit for both the precise quantification of this compound and the comprehensive exploration of its metabolic landscape. nih.gov

Computational Chemistry and Predictive Modeling in Glansrin D Research

Molecular Docking and Molecular Dynamics Simulations of Glansrin D-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools in computational chemistry for understanding the intricate interactions between a ligand, such as this compound, and its biological targets, typically proteins researchgate.netresearchgate.netscience.govresearchgate.net.

Molecular Docking aims to predict the preferred orientation, or "pose," of a ligand when bound to a receptor, and to estimate the strength of this interaction, known as binding affinity researchgate.netresearchgate.net. This technique is widely employed in virtual screening to identify potential drug candidates from large libraries by predicting their binding modes and affinities to a target protein researchgate.netresearchgate.netresearchgate.net. For this compound, molecular docking studies could be hypothetically performed to identify putative protein targets responsible for its observed antioxidant activity or to explore novel targets for other biological effects. For instance, docking simulations might predict strong binding affinities of this compound to enzymes involved in oxidative stress pathways.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| Superoxide (B77818) Dismutase (SOD) | -9.5 | Arg143, His46, Ser150 | Hydrogen bonding, π-π stacking |

| Glutathione (B108866) Reductase (GR) | -8.8 | Lys67, Gln200, Tyr197 | Hydrophobic interactions |

| NF-κB p50 subunit | -7.2 | Cys120, Asp123, Arg126 | Electrostatic interactions |

Molecular Dynamics (MD) Simulations extend the insights from docking by providing a dynamic, time-dependent view of molecular interactions science.govcharite.dectdbase.orgclockss.org. MD simulations allow researchers to observe conformational changes in both the ligand and the target, the role of solvent molecules (e.g., water), and the kinetics of binding and unbinding science.govclockss.org. For this compound, MD simulations could be used to:

Elucidate the stability of this compound within a predicted binding pocket over time.

Analyze the dynamic network of hydrogen bonds and hydrophobic interactions that stabilize the this compound-protein complex.

Investigate the induced fit mechanisms, where the binding of this compound causes conformational adjustments in the target protein.

Estimate binding free energies more accurately by accounting for entropic effects and solvent reorganization clockss.org.

Table 2: Hypothetical MD Simulation Insights for this compound-Target Complexes

| Target Protein | Simulation Duration (ns) | Key Dynamic Observations | Conformational Changes |

| SOD | 200 | Stable hydrogen bonds with Arg143; transient π-π stacking | Minor loop adjustments near binding site |

| GR | 150 | Persistent hydrophobic contacts; water-mediated interactions | Significant domain closure upon binding |

These simulations provide an atomistic understanding of how this compound interacts with its biological environment, guiding further experimental validation and optimization efforts science.gov.

In Silico Prediction of this compound's Biological Activities and Mechanistic Pathways

In silico prediction methods leverage computational algorithms and large datasets to forecast the biological activities and underlying mechanistic pathways of chemical compounds acs.orgtaylorfrancis.comresearchgate.net. These techniques are crucial for prioritizing compounds for experimental testing and for understanding their potential therapeutic applications beyond initial observations researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction, establishing mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity researchgate.net. For this compound, QSAR models could be developed by comparing its structural features with those of known antioxidant compounds to predict its antioxidant potency more precisely or to identify structural motifs critical for this activity.

Machine Learning (ML) and Data Mining techniques, integral to cheminformatics, are increasingly used to predict a wide range of biological properties, including target prediction, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Given this compound's natural origin and known antioxidant properties, in silico methods could predict:

Novel Biological Activities : By comparing this compound's chemical fingerprints with databases of compounds with known activities, ML models could suggest other potential therapeutic areas, such as anti-inflammatory or anti-cancer properties acs.orgtaylorfrancis.com.

Mechanistic Pathways : Network-based approaches can predict how this compound might modulate specific signaling pathways or interact with biological networks, providing a systems-level understanding of its effects acs.org.

Structure-Activity Relationships (SAR) : Data mining of this compound derivatives (if available) or structurally similar compounds could reveal key structural features responsible for its observed biological effects.

Table 3: Hypothetical In Silico Predicted Biological Activities for this compound

| Predicted Activity | Prediction Score (0-1) | Supporting Evidence/Pathway |

| Antioxidant | 0.92 | Nrf2 pathway activation |

| Anti-inflammatory | 0.78 | COX-2 inhibition |

| Anti-proliferative | 0.65 | Apoptosis induction |

De Novo Design of this compound-Inspired Chemical Scaffolds

De novo drug design is a computational approach that generates novel molecular structures from scratch, based on specific design criteria or target information, rather than modifying existing compounds paperdigest.orgresearchgate.net. This method is particularly powerful for exploring new chemical entities and intellectual property paperdigest.org.

For this compound, de novo design could be employed to:

Generate Novel Scaffolds : Using this compound's unique dimeric hydrolyzable tannin structure as a template or inspiration, algorithms could design new chemical scaffolds that retain desirable features (e.g., antioxidant pharmacophores) while potentially improving other properties like bioavailability or target specificity.

Optimize Properties : Algorithms can be guided by multiple objectives, such as desired potency, selectivity, and synthetic accessibility, to create compounds that are both effective and practical to synthesize paperdigest.org.

Scaffold Hopping : This technique, often facilitated by de novo design, allows the generation of structurally distinct compounds that retain the desired biological activity, overcoming limitations of existing chemical matter paperdigest.org.

For example, a de novo design campaign inspired by this compound might focus on simplifying its complex tannin structure into smaller, more drug-like entities that retain the key antioxidant motifs, or on designing novel linkers between its monomeric units to optimize target binding.

Cheminformatics and Data Mining in this compound Research

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry, particularly in the context of drug discovery. Data mining, a core component of cheminformatics, involves extracting meaningful patterns and knowledge from large chemical and biological datasets.

In this compound research, cheminformatics and data mining play several critical roles:

Chemical Space Exploration : Analyzing the vast chemical space around this compound and its derivatives to identify novel compounds with similar or improved properties paperdigest.org.

Structure-Activity Relationship (SAR) Analysis : Systematically organizing and analyzing data from this compound and its analogs to understand how structural modifications impact biological activity. This can involve descriptor computations, structural similarity matrices, and classification algorithms.

Virtual Library Generation and Screening : Creating virtual libraries of this compound-inspired compounds and then screening them computationally against various targets or property filters to identify promising candidates.

Data Management and Curation : Efficiently managing the increasing volume of chemical and biological data related to this compound, including experimental results, predicted properties, and structural information. This ensures data quality and facilitates its use in predictive modeling.

Table 4: Cheminformatics Applications in this compound Research

| Application Area | Method/Tool Used | Expected Outcome for this compound Research |

| SAR Elucidation | Molecular descriptors, ML models | Identification of key antioxidant pharmacophores |

| Virtual Screening | Ligand-based similarity search | Discovery of novel this compound-like compounds |

| Chemical Space Analysis | Scaffold analysis, clustering | Mapping structural diversity of this compound derivatives |

Quantum Chemical Calculations for this compound Reactivity and Stability

Quantum chemical calculations, primarily based on quantum mechanics, provide a fundamental understanding of a molecule's electronic structure, reactivity, and stability. Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties.

For this compound, quantum chemical calculations could offer profound insights:

Molecular Stability : Calculating the total energies and thermodynamic quantities (e.g., enthalpies and free energies of formation) to assess the relative stability of different conformers or potential degradation products of this compound. This is crucial for understanding its shelf-life and behavior under various physiological conditions.

Reactivity Profiles : Analyzing frontier molecular orbitals (HOMO and LUMO energies) to predict sites of nucleophilic and electrophilic attack, which are key to understanding its reaction mechanisms, including its antioxidant activity. For example, a low HOMO-LUMO gap might indicate higher reactivity.

Spectroscopic Properties : Predicting NMR, IR, and UV-Vis spectra, which can aid in the experimental characterization and confirmation of this compound's structure and that of its derivatives.

Reaction Mechanisms : Investigating the pathways and transition states for chemical reactions involving this compound, such as radical scavenging or enzymatic transformations. This can reveal the precise atomic-level steps involved in its biological action.

Table 5: Hypothetical Quantum Chemical Calculation Results for this compound

| Property | Calculated Value (DFT: B3LYP/6-31G(d,p)) | Significance |

| HOMO Energy (eV) | -5.85 | Electron donation potential (antioxidant) |

| LUMO Energy (eV) | -1.20 | Electron acceptance potential |

| Energy Gap (eV) | 4.65 | Chemical reactivity |

| Dipole Moment (Debye) | 7.2 | Polarity and intermolecular interactions |

| Calculated pKa | 8.1 (phenolic hydroxyl) | Ionization state at physiological pH |

These calculations provide a detailed picture of this compound's intrinsic chemical nature, complementing experimental observations and guiding the rational design of new compounds with tailored properties.

Future Research Directions and Emerging Challenges in Glansrin D Studies

Unexplored Biological Activities and Mechanistic Questions of Glansrin D

Despite the confirmed antioxidant activity of this compound, nih.govctdbase.orgcharite.dejst.go.jp a significant gap exists in understanding its broader biological impact and the precise molecular mechanisms underpinning its effects. Given the diverse health benefits associated with walnuts and other hydrolyzable tannins, future investigations should prioritize the discovery of additional bioactivities of this compound. These could include, but are not limited to, anti-inflammatory, anti-cancer, neuroprotective, or antimicrobial effects, which are commonly observed in other polyphenolic compounds from natural sources. mdpi.comacs.org

A critical challenge lies in elucidating the detailed molecular mechanisms by which this compound exerts its observed and potential biological activities. This requires identifying specific cellular targets, such as enzymes, receptors, or signaling pathways, with which this compound or its metabolites interact. Understanding how its complex dimeric structure influences its binding affinity and selectivity is crucial. Furthermore, research on the bioavailability, absorption, distribution, metabolism, and excretion (ADME) of this compound is essential, especially considering the typically low bioavailability of large, polar molecules like tannins, which often undergo significant hydrolysis and microbial transformation in the gastrointestinal tract. acs.orgnih.gov The identification of active metabolites and their respective biological contributions will be key to understanding the in vivo efficacy of this compound.

Innovations in Synthetic Strategies for this compound Analogs

The intricate chemical structure of this compound, characterized by multiple chiral centers and sensitive functional groups inherent to dimeric hydrolyzable tannins, presents substantial challenges for total chemical synthesis. Future research must focus on developing efficient and stereoselective synthetic strategies for this compound and its structural analogs. This includes exploring novel synthetic methodologies that can overcome the complexities of tannin synthesis, such as convergent approaches that assemble complex fragments.

Beyond total synthesis, innovations in semi-synthetic strategies are vital. These approaches could leverage abundant precursor molecules from natural sources to introduce specific modifications, enabling the generation of diverse this compound analogs. The synthesis of simplified core structures or truncated versions of this compound will be instrumental in conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to identify the minimal pharmacophore responsible for its biological activities and to optimize properties such as solubility, stability, and bioavailability. Furthermore, the application of biocatalysis and enzymatic synthesis, potentially utilizing enzymes involved in tannin biosynthesis, could offer greener and more selective routes for producing this compound and its derivatives.

Development of Novel Research Tools and Probes for this compound

Advancing the understanding of this compound's biological roles necessitates the development of specialized research tools and probes. A key area of focus is the synthesis of isotopically labeled (e.g., with ¹³C, ²H) or fluorescently tagged this compound molecules. Such probes would be invaluable for detailed pharmacokinetic and pharmacodynamic studies, allowing researchers to track its absorption, distribution within tissues and cells, metabolic transformations, and elimination in vivo and in vitro.

Moreover, the creation of affinity probes based on this compound is critical for identifying its direct molecular targets. These probes, often incorporating a reactive group for covalent binding and a tag for detection (e.g., biotin), can be used in pull-down assays or activity-based protein profiling (ABPP) to isolate and identify proteins that interact with this compound. Complementary to experimental approaches, the development and application of advanced computational modeling and cheminformatics tools will be essential. These tools can predict potential binding partners, simulate molecular interactions, and guide the rational design of new this compound analogs with enhanced properties or novel activities.

Addressing Challenges in this compound Biosynthetic Pathway Engineering

As a natural product, the sustainable and scalable production of this compound, as well as the generation of novel derivatives, could benefit significantly from biosynthetic pathway engineering. A primary challenge is the complete elucidation of the complex biosynthetic pathway of this compound in Juglans regia. This involves identifying all the enzymatic steps, the precursor molecules, and the genes encoding the relevant enzymes. Given the complexity of tannin biosynthesis, this is a formidable task requiring advanced metabolomics, transcriptomics, and proteomics approaches.

Once the pathway components are identified, challenges in heterologous expression will need to be addressed. Transferring and functionally expressing the entire biosynthetic pathway in a suitable microbial or plant host could enable more efficient and controlled production of this compound. Furthermore, metabolic engineering strategies, such as overexpression of rate-limiting enzymes, gene knockout of competing pathways, or introduction of new enzymatic steps, could be employed to enhance this compound yield or to produce novel, non-natural derivatives with improved properties.

Interdisciplinary Approaches to this compound Research

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach, integrating expertise from various scientific domains. Future studies will increasingly rely on seamless collaboration between synthetic chemists, natural product chemists, analytical chemists, biochemists, molecular biologists, pharmacologists, and computational scientists.

The application of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and potentially cryo-electron microscopy (cryo-EM) for characterizing this compound-protein complexes, will be crucial for structural elucidation and interaction studies. Bioinformatics and data science will play an increasingly vital role in managing, analyzing, and interpreting the large datasets generated from 'omics' studies and molecular simulations. Ultimately, a holistic and collaborative approach, spanning from fundamental chemical synthesis and biological characterization to potential translational applications, will be essential to fully realize the potential of this compound as a valuable natural compound.

Conclusion

Synthesis of Current Academic Knowledge on Glansrin D

This compound is a unique dimeric hydrolyzable tannin that has been successfully identified and isolated from the seeds of Juglans regia, commonly known as walnuts. science.gov Its structural characteristics were meticulously elucidated through a combination of advanced analytical techniques, including comprehensive 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy, alongside other supporting chemical data. science.gov This compound emerged from extensive phytochemical investigations into walnuts, which also led to the discovery of other novel compounds such as glansreginins A and B, and a series of related glansrins (A, B, and C). science.gov

A pivotal aspect of the current academic understanding concerning this compound revolves around its demonstrated biological activity, specifically its potent antioxidant properties. Research findings indicate that this compound exhibits significant antioxidant effects, which have been quantified through its observed SOD-like activity and its capacity for DPPH radical scavenging. science.gov These findings are consistent with the broader profile of polyphenols found in walnuts, many of which are recognized for their beneficial health effects attributed to their robust antioxidant capabilities. The successful isolation and detailed characterization of this compound significantly contribute to the expanding body of knowledge on natural products possessing valuable bioactivity, particularly those derived from widely consumed dietary sources like walnuts.

Prospective Significance of this compound Research for Chemical Biology and Related Disciplines

The initial discovery and characterization of this compound open up several promising avenues for future research within the realms of chemical biology and allied scientific disciplines. Its confirmed antioxidant activity science.gov suggests a potential role in understanding and modulating oxidative stress pathways, which are fundamentally involved in numerous physiological functions and pathological conditions. Subsequent investigations could focus on unraveling the precise molecular mechanisms underpinning its antioxidant effects, potentially pinpointing specific enzymatic targets or identifying the exact free radical scavenging pathways it utilizes.

From a chemical biology perspective, the complex dimeric hydrolyzable tannin structure of this compound science.gov positions it as an intriguing natural product scaffold for synthetic chemists. Its intricate architecture presents both significant synthetic challenges and exciting opportunities for the development of novel synthetic methodologies. Furthermore, comprehensive structure-activity relationship (SAR) studies, involving the chemical synthesis of this compound analogs, could be instrumental in elucidating the critical structural features responsible for its bioactivity. Such insights could ultimately guide the rational design of more potent or selective antioxidant agents.

Considering its origin from walnuts, a food source widely recognized for its health-promoting attributes, research into this compound also holds considerable significance for nutritional science and pharmacognosy. Future studies could explore its bioavailability, metabolic fate within biological systems, and potential synergistic interactions with other phytochemicals naturally present in walnuts. Such research could provide valuable data to inform dietary recommendations or facilitate the development of novel functional food ingredients or nutraceuticals. More broadly, this compound could serve as a lead compound in natural product-based drug discovery efforts, particularly for the development of new therapeutic agents aimed at combating oxidative stress-related diseases. Rigorous toxicological profiling and in vivo studies would represent crucial subsequent steps to fully assess its potential therapeutic utility.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Glansrin D in experimental settings?

this compound’s identification requires a combination of spectroscopic (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, LC-MS). For structural elucidation, X-ray crystallography is recommended when crystalline samples are available. Ensure purity validation via melting point analysis and comparative retention times against reference standards .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

Reproducible synthesis demands meticulous documentation of reaction conditions (temperature, solvent ratios, catalysts) and intermediate purification steps. Use fractional crystallization or column chromatography to isolate high-purity yields. Include negative controls and triplicate trials to account for variability .

Q. What statistical methods are appropriate for preliminary dose-response studies of this compound?

Dose-response curves should employ nonlinear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values. Use ANOVA for comparing multiple groups, paired with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Ensure sample sizes are justified via power analysis .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved in systematic reviews?

Adopt PRISMA guidelines to structure the review:

Q. What experimental designs are suitable for investigating this compound’s mechanism of action in complex biological systems?

Combine in vitro (e.g., CRISPR-Cas9 knockouts, fluorescence-based binding assays) and in silico approaches (molecular docking, MD simulations). Validate findings using orthogonal methods (e.g., SPR for binding affinity, RNA-seq for pathway analysis). Include dose- and time-dependent assays to establish causality .

Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical studies?

Standardize protocols for:

- Animal models (e.g., age, sex, genetic background).

- Administration routes (oral vs. intravenous).

- Sampling intervals and bioanalytical methods.

Use compartmental modeling (e.g., non-linear mixed-effects) to quantify inter-study variability .

Q. What strategies mitigate confounding factors in ecological impact assessments of this compound?

Design mesocosm experiments to isolate this compound’s effects from environmental variables (pH, temperature). Apply redundancy analysis (RDA) to identify interactions between compound concentration and ecosystem parameters. Include long-term monitoring for delayed toxicity .

Methodological Guidance

How to formulate a hypothesis-driven research question for this compound’s therapeutic potential?

Adopt the FINER criteria:

Q. What frameworks support interdisciplinary research on this compound’s applications?

Use the PICO framework for clinical studies:

Q. How to ensure methodological transparency in reporting this compound studies?

Follow the Beilstein Journal’s guidelines:

- Detail synthetic procedures in the main text or supplementary materials.

- Provide raw spectral data (e.g., NMR peaks, HRMS).

- Disclose conflicts of interest and funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.